molecular formula C11H15N B11921326 2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline

2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11921326
M. Wt: 161.24 g/mol
InChI Key: XGXBWNUSKRIFMX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline family, which is a significant class of compounds in medicinal chemistry. These compounds are known for their diverse biological activities and are often found in natural products. The tetrahydroisoquinoline scaffold is a core structure in many bioactive molecules, making it a valuable target for synthetic and medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. Traditional approaches include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods typically involve the cyclization of N-(haloalkyl)aryl derivatives .

Industrial Production Methods: In industrial settings, the production of tetrahydroisoquinoline derivatives often involves the reduction of isoquinoline using reducing agents such as tin and hydrochloric acid or sodium and ethanol . These methods are scalable and can produce large quantities of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogen gas and a suitable catalyst.

    Substitution: Haloalkanes or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Nitrones.

    Reduction: Decahydroisoquinoline.

    Substitution: N-alkylated tetrahydroisoquinoline derivatives.

Comparison with Similar Compounds

2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2,4-dimethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C11H15N/c1-9-7-12(2)8-10-5-3-4-6-11(9)10/h3-6,9H,7-8H2,1-2H3

InChI Key

XGXBWNUSKRIFMX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=CC=CC=C12)C

Origin of Product

United States

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